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(R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol
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Overview
Description
®-(2-(1-Amino-2-methylpropyl)phenyl)methanol is a chiral compound with the molecular formula C11H17NO It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction typically requires a solvent such as ethanol or methanol and is carried out under controlled temperature conditions to ensure the desired stereochemistry is obtained.
Industrial Production Methods
In an industrial setting, the production of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol may involve the use of large-scale reactors and continuous flow processes. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-(2-(1-Amino-2-methylpropyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
®-(2-(1-Amino-2-methylpropyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-(2-(1-Amino-2-methylpropyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(S)-(2-(1-Amino-2-methylpropyl)phenyl)methanol: The enantiomer of the compound, which may have different biological activities and properties.
(2-(1-Amino-2-methylpropyl)phenyl)ethanol: A similar compound with an ethanol moiety instead of methanol.
(2-(1-Amino-2-methylpropyl)phenyl)propanol: Another similar compound with a propanol moiety.
Uniqueness
®-(2-(1-Amino-2-methylpropyl)phenyl)methanol is unique due to its specific stereochemistry and the presence of both an amino group and a phenyl group. This combination of features makes it a valuable compound for various applications in research and industry.
Biological Activity
(R)-(2-(1-Amino-2-methylpropyl)phenyl)methanol, a chiral organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a phenyl group linked to a methanol moiety, along with an amino group and a methyl group. Its unique stereochemistry is crucial for its biological interactions, making it a subject of extensive research.
- Molecular Formula : C12H17NO
- Molecular Weight : 193.27 g/mol
- Structure : The compound contains a hydroxyl (-OH) and an amino (-NH2) functional group, which facilitates various biochemical interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research suggests that it may function as:
- Enzyme Inhibitor : Modulating the activity of various enzymes involved in metabolic pathways.
- Receptor Agonist/Antagonist : Interacting with neurotransmitter receptors, potentially influencing signaling pathways.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 64 µg/mL | Moderate |
Mycobacterium smegmatis | 16 µg/mL | High |
The compound's selectivity towards Mycobacterium species suggests potential for development as a narrow-spectrum antibiotic.
Anti-inflammatory Effects
Research has indicated that the compound may possess anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. Results showed promising activity against multi-drug resistant strains, indicating its potential as an alternative treatment option. -
Inflammation Model Study
In a controlled laboratory setting, the compound was administered to cell cultures subjected to inflammatory stimuli. The results indicated a significant reduction in inflammatory markers compared to untreated controls, supporting its role as an anti-inflammatory agent.
Synthesis and Structural Analogues
The synthesis of this compound can be achieved through several methods, including asymmetric synthesis techniques that emphasize its chiral nature. Structural analogues have been explored for enhanced biological activity and selectivity.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
[2-[(1R)-1-amino-2-methylpropyl]phenyl]methanol |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(12)10-6-4-3-5-9(10)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
HPPYUAKVXUXDRK-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1CO)N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1CO)N |
Origin of Product |
United States |
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